[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Overview
Description
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular processes, and potential therapeutic effects.
Medicine: Its potential medicinal properties could be explored for developing new drugs or treatments for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can influence the compound’s binding affinity and specificity, while the thiazolidinone core can modulate its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(2E)-2-{(2E)-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]butyric acid: Similar structure but with a butyric acid moiety.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5S/c1-28-15-8-13(7-14(21)18(15)29-11-12-5-3-2-4-6-12)10-22-24-20-23-19(27)16(30-20)9-17(25)26/h2-8,10,16H,9,11H2,1H3,(H,25,26)(H,23,24,27)/b22-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKURFJLVHJBRJ-LSHDLFTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)Br)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)Br)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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